N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide is an organic compound with the molecular formula C13H12N2O5. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-(4-ethoxy-2-aminophenyl)furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Furan-2,3-dione derivatives.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its furan moiety.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide
- N-(4-ethoxy-2-nitrophenyl)pyrrole-2-carboxamide
Uniqueness
N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring enhances its potential as an organic semiconductor, while the nitro and ethoxy groups contribute to its antibacterial properties .
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-9-5-6-10(11(8-9)15(17)18)14-13(16)12-4-3-7-20-12/h3-8H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZYCZEUSIILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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